molecular formula C4H4BrFN2 B2374464 5-bromo-4-fluoro-1-methyl-1H-pyrazole CAS No. 1935264-08-6

5-bromo-4-fluoro-1-methyl-1H-pyrazole

Cat. No.: B2374464
CAS No.: 1935264-08-6
M. Wt: 178.992
InChI Key: VVHUJWQVOJTUSP-UHFFFAOYSA-N
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Description

5-bromo-4-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4BrFN2. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of bromine and fluorine atoms in the structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Safety and Hazards

“5-bromo-4-fluoro-1-methyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions of “5-bromo-4-fluoro-1-methyl-1H-pyrazole” could involve further exploration of its pharmacological effects , development of new synthesis methods , and investigation of its potential applications in material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-1-methyl-1H-pyrazole typically involves the reaction of 4-fluoro-1-methyl-1H-pyrazole with brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the brominating agent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-4-fluoro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and selectivity in various applications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-bromo-4-fluoro-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHUJWQVOJTUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935264-08-6
Record name 5-bromo-4-fluoro-1-methyl-1H-pyrazole
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